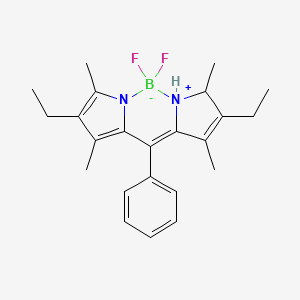

2,6-Diethyl-8-phenyl-1,3,5,7-tetramethyl-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene

Vue d'ensemble

Description

“2,6-Diethyl-8-phenyl-1,3,5,7-tetramethyl-4,4-difluoro-4-bora-3a,4a-diaza-s-indacene” is a derivative of BODIPY (boron-dipyrromethene), a class of fluorescent dyes . It is a hydrophobic compound that strongly adsorbs to certain materials . It has a high quantum yield and an ability to absorb small molecules with sharp peaks in the ultraviolet region .

Synthesis Analysis

The synthesis of BODIPY derivatives, including “this compound”, involves reacting the corresponding 2,2’-dipyrromethene derivatives with boron trifluoride . The difficulty of the synthesis is due to the instability of the usual dipyrromethene precursor, rather than of BODIPY itself .Molecular Structure Analysis

The core BODIPY is almost, but not entirely, planar and symmetrical; except for the two fluorine atoms, that lie on the perpendicular bisecting plane . Its bonding can be explained by assuming a formal negative charge on the boron atom, and a formal positive charge on one of the nitrogen atoms .Chemical Reactions Analysis

Adding Cu 2+ ions to the solution decreases the fluorescence because of the energy transfer between the dye and the violet copper cyclam complexes . The response is fast: 90% of the quenching occurs within 1 s .Physical and Chemical Properties Analysis

This compound is a solid and soluble in methanol . It exhibits clear, orange (to very dark orange) fluorescence with λex 525 nm; λem 535 nm±5 nm in methanol . It should be stored at a temperature of −20°C .Applications De Recherche Scientifique

Organic Light-Emitting Diodes (OLEDs) Development

One notable application of this compound is in the field of organic light-emitting diodes (OLEDs). Research highlights its utility as a platform for developing materials that function as active elements in OLED devices. These materials, based on the compound's structural design and synthesis, have shown promise in enhancing the performance of OLEDs, particularly as 'metal-free' infrared emitters. The advancements in structural design and synthesis aim to inspire further research for developing new BODIPY-based materials for OLED applications, indicating a significant potential for innovation in optoelectronic devices (Squeo & Pasini, 2020).

Medical Diagnostics and Treatment

Another critical area of application is in medical diagnostics and treatment, where this compound's derivatives, particularly BODIPY-based functional materials, have been explored for their potential. These materials have garnered attention for their applications in sensing biomolecules and bioprocesses, highlighting their structural diversity and the possibility of directed modifications to enhance their effectiveness in medical and biological purposes. Notably, their integration into drug micro- and nanocarriers has been investigated to improve therapeutic effects in cancer treatment and for in vitro and in vivo real-time imaging of drug carriers. This exploration underlines the compound's significance in advancing medical diagnostics and treatment methodologies, offering a pathway to developing more effective therapeutic and diagnostic tools (Marfin et al., 2017).

Mécanisme D'action

Target of Action

The primary target of this compound is copper ions (Cu2+) . The compound has been used in the creation of fluorescent nanoparticles that are functionalized with cyclam, a copper chelator . This suggests that the compound has a high affinity for copper ions and can bind to them effectively.

Mode of Action

The compound interacts with its target, copper ions, through a process of energy transfer . When copper ions are added to a solution containing the compound, the fluorescence of the compound decreases . This is due to the energy transfer between the compound and the copper cyclam complexes . The response is fast, with 90% of the quenching occurring within 1 second .

Pharmacokinetics

The compound is soluble in methanol , which suggests that it may have good solubility in biological systems

Result of Action

The primary result of the compound’s action is a decrease in fluorescence when copper ions are present . This suggests that the compound could potentially be used as a sensor for copper ions, with changes in fluorescence indicating the presence and concentration of copper ions .

Safety and Hazards

Propriétés

IUPAC Name |

5,11-diethyl-2,2-difluoro-4,6,10,12-tetramethyl-8-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-4,6,8,10-tetraene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29BF2N2/c1-7-19-14(3)22-21(18-12-10-9-11-13-18)23-15(4)20(8-2)17(6)28(23)24(25,26)27(22)16(19)5/h9-13,16,27H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRARGSGFIGBCBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1([NH+]2C(C(=C(C2=C(C3=C(C(=C(N31)C)CC)C)C4=CC=CC=C4)C)CC)C)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29BF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189264-25-3 | |

| Record name | 189264-25-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[1-(methylamino)propan-2-yl]carbamate](/img/structure/B3420384.png)

![Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-](/img/structure/B3420418.png)

![Methyl 3-bromo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B3420423.png)

![1-(4-Bromophenylsulfonyl)-[1,4]diazepane](/img/structure/B3420425.png)

![N-[2-(Benzyloxy)-5-[(1R)-2-[benzyl[(alphaR)-alpha-methyl-4-methoxyphenethyl]amino]-1-hydroxyethyl]phenyl]formamide](/img/no-structure.png)

![Imidazo[1,2-a]pyrimidin-6-amine hydrochloride](/img/structure/B3420448.png)